
3-Bromo-4-chloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-2-nitroaniline (CAS: 2091408-21-6) is a halogenated nitroaniline derivative with the molecular formula C₆H₃BrClN₂O₂. This compound features a nitro group (-NO₂) at the 2-position, bromine at the 3-position, and chlorine at the 4-position on the aniline ring. However, detailed physicochemical data (e.g., melting point, solubility) and crystallographic studies are scarce in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-nitroaniline typically involves a multi-step process:
Nitration: The introduction of a nitro group (-NO2) to the benzene ring. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The addition of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: The introduction of a chlorine atom to the benzene ring. This step can be performed using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-chloro-2-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 3-Bromo-4-chloro-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: This compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in material science, including the development of nonlinear optical materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of new compounds with different properties.
Comparison with Similar Compounds
The following analysis compares 3-Bromo-4-chloro-2-nitroaniline with structurally related halogenated nitroanilines, focusing on substitution patterns, electronic effects, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substitution Patterns and Electronic Effects: The this compound has three electron-withdrawing groups (Br, Cl, NO₂), creating a highly electron-deficient aromatic ring. This contrasts with 4-Bromo-3-chloroaniline, which lacks the nitro group and is less reactive in nitration or sulfonation reactions .
Reactivity and Applications :
- 2-Bromo-4-nitroaniline is a documented precursor for sulfonamides and benzothiazines, highlighting the role of nitro groups in facilitating nucleophilic aromatic substitution . The target compound’s additional chlorine substituent may alter reaction pathways or regioselectivity.
- Fluorinated analogs like 4-Bromo-3-fluoro-2-nitroaniline demonstrate enhanced metabolic stability, a trait valuable in drug design .
Comparisons rely on analogs like 2-Bromo-4-nitroaniline, which forms planar crystals .
Safety and Handling :
- Safety guidelines for this compound emphasize precautions for skin/eye contact and inhalation, consistent with hazards typical of nitroaromatics .
Biological Activity
3-Bromo-4-chloro-2-nitroaniline (C₆H₄BrClN₂O₂) is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bromine atom, a chlorine atom, and a nitro group attached to an aniline structure. The presence of these functional groups contributes to its reactivity and biological activity. The compound appears as a yellow to brown solid and is primarily used in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones:
Concentration (µg/ml) | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
10 | 5.0 | Bacillus subtilis |
50 | 7.5 | Escherichia coli |
100 | 10.0 | Staphylococcus aureus |
200 | 12.5 | Pseudomonas aeruginosa |
The compound's halogenated structure appears to enhance its antibacterial efficacy, particularly at higher concentrations .
Anticancer Activity
In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, a derivative was tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 20.5 |
A549 (lung cancer) | 18.0 |
These findings suggest that the compound may interfere with cellular pathways critical for cancer cell proliferation, making it a candidate for further pharmacological exploration .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to increased ROS levels that can induce apoptosis in cancer cells.
- Binding Affinity : Studies indicate that the compound can bind to various biological targets, influencing signaling pathways related to cell growth and survival .
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound derivatives against fungal pathogens such as Aspergillus niger. The results indicated that certain derivatives exhibited stronger antifungal activity compared to the parent compound, suggesting that structural modifications could enhance efficacy:
Compound Name | Antifungal Activity (Zone of Inhibition mm) |
---|---|
This compound | 6.0 |
Derivative A | 8.5 |
Derivative B | 9.0 |
This study underscores the importance of structure-activity relationships (SAR) in developing more effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-4-chloro-2-nitroaniline with high purity?
- Methodology : Use stepwise halogenation and nitration. Start with 4-chloroaniline: (1) Brominate at the ortho position using Br₂ in HBr/AcOH (controlled temperature: 0–5°C), (2) Nitrate the intermediate with HNO₃/H₂SO₄ at 40°C. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via recrystallization (ethanol/water) to remove unreacted starting materials .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?
- Methodology : Combine NMR (¹H, ¹³C, and 2D COSY/HMBC) with X-ray crystallography. For crystallography, grow single crystals via slow evaporation in DCM/hexane and refine using SHELXL (space group determination, R-factor optimization) . Confirm nitro group orientation via IR (asymmetric NO₂ stretch ~1520 cm⁻¹) and compare with DFT-predicted vibrational spectra .
Q. What solvent systems are effective for chromatographic purification of halogenated nitroanilines like this compound?
- Methodology : Use gradient elution on silica gel (particle size 40–63 µm) with hexane:EtOAc (8:2 to 6:4). For persistent impurities (e.g., dihalogenated byproducts), switch to reverse-phase HPLC (C18 column, methanol:water 70:30). Validate purity via GC-MS (EI mode, m/z 265 [M⁺]) .
Advanced Research Questions
Q. How do competing electronic effects (e.g., nitro vs. halogen substituents) influence the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices. Compare with experimental results from bromination of dechlorinated analogs. For example, replacing Cl with H increases electron density at the para position, shifting bromination from ortho to meta .
Q. What experimental and computational strategies resolve contradictions in NMR chemical shift assignments for halogenated nitroanilines?
- Methodology : (1) Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize solvent shifts. (2) Validate assignments via HMBC correlations (e.g., H–C coupling between NH₂ and C-2). (3) Compare experimental shifts with DFT-predicted values (GIAO method, B3LYP/cc-pVTZ). Discrepancies >0.5 ppm may indicate conformational flexibility or intermolecular interactions .
Q. How can the thermal stability of this compound be assessed for safe handling in high-temperature reactions?
Properties
IUPAC Name |
3-bromo-4-chloro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRKJNAVOGBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.